![molecular formula C11H17NO2 B1274203 2-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 153002-39-2](/img/structure/B1274203.png)
2-(3,4-Dimethoxyphenyl)propan-2-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)propan-2-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 2-(3,4-Dimethoxyphenyl)propan-2-amine are complex. For example, it can be transformed into 2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP, 6) under certain conditions . Also, it can be converted from 3,4-Dimethoxybenzaldehyde (veratraldehyde) through a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine include a molecular weight of 231.72 . Other properties such as boiling point, melting point, and vapor pressure can be found in the ChemSpider database .Scientific Research Applications
Nitric Oxide Synthesis Stimulation
This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. It’s particularly interesting in the context of gastric smooth muscles, where it may regulate spontaneous contractile activity .
Isoquinoline Precursor Synthesis
As an isoquinoline precursor, this molecule serves as a base model for synthesizing compounds like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which has implications in vasodilation and smooth muscle relaxation .
Catalysis in Organic Synthesis
The compound is used in catalytic protocols for the synthesis of organic compounds. It’s involved in the Michael addition of N-heterocycles to chalcones, which is a step towards creating bioactive compounds .
Synthesis of β-Azolyl Ketones
β-Azolyl ketones, which have applications in fungicide, bactericide, and herbicide formulations, can be synthesized using this compound as a starting material .
Intermediate for Muscle Relaxant
It serves as an intermediate in the preparation of muscle relaxants like papaverine. This application is significant in medical pharmacology for the treatment of various muscular conditions .
Enantiopure Drug Synthesis
The compound is used in the transaminase-mediated synthesis of enantiopure drugs. These drugs have specific applications due to their chirality, which can affect their biological activity .
Neurotransmitter Interaction Studies
Research has explored the interaction between this compound and neurotransmitters like acetylcholine and serotonin. This is crucial for understanding its potential effects on mood, cognition, and peripheral functions .
Biological Activity Regulation
The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS). This has implications for the function of nNOS/NO and could regulate the spontaneous contractile activity of gastric smooth muscle .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPBFJRGWKCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388758 | |
Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)propan-2-amine | |
CAS RN |
153002-39-2 | |
Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.